molecular formula C15H15NO B3050629 Benzenamine, 4-methoxy-N-(1-phenylethylidene)- CAS No. 2743-00-2

Benzenamine, 4-methoxy-N-(1-phenylethylidene)-

Cat. No. B3050629
CAS RN: 2743-00-2
M. Wt: 225.28 g/mol
InChI Key: WATIYJMFKFSKGZ-UHFFFAOYSA-N
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Description

“Benzenamine, 4-methoxy-N-(1-phenylethylidene)-” is a chemical compound with the empirical formula C15H15NO . It has a molecular weight of 225.29 . This compound is a solid at room temperature and has a melting point of 85°C .


Molecular Structure Analysis

The molecular structure of “Benzenamine, 4-methoxy-N-(1-phenylethylidene)-” consists of a benzene ring substituted with a methoxy group and an N-(1-phenylethylidene) group . The InChI key for this compound is WATIYJMFKFSKGZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Benzenamine, 4-methoxy-N-(1-phenylethylidene)-” is a solid compound with a melting point of 85°C . It has an assay of ≥95% . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemosensor for Silver Ion

Benzenamine, 4-methoxy-N-(1-phenylethylidene)- has been identified as a highly selective chemosensor for Ag(+) ion in a methanol-water mixture. This property was observed due to its strong fluorescent enhancement upon binding to Ag(+) ion, attributed to an increase in intramolecular charge transfer (ICT), supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).

Corrosion Inhibition

A study on the corrosion inhibition effect of Schiff bases, including derivatives of benzenamine, on aluminum alloy AA2219-T6 in an acidic medium demonstrated significant inhibition efficiencies. These bases acted as mixed inhibitors, and their adsorption followed the Langmuir adsorption isotherm (Nazir, Akhter, Ali, & Shah, 2019). Additionally, Schiff bases were investigated as corrosion inhibitors for mild steel in HCl solution. They showed effective inhibition, with the adsorption of these compounds obeying the Langmuir adsorption isotherm (Heydari, Talebian, Salarvand, Raeissi, Bagheri, & Golozar, 2018).

Antifungal Agents

Derivatives of benzenamine have been synthesized and shown significant antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. Their antifungal potency was enhanced by the substitution of groups like chloro, nitro, and methoxy (Malhotra, Hans, Sharma, Deep, & Phogat, 2012).

Fluorescent Contrast Agents for Surgery

A red-shifted derivative of benzenamine was characterized as a fluorescent contrast agent for image-guided surgery. It crossed the blood-nerve barrier and rendered myelinated nerves fluorescent after systemic injection, aiding in nerve-sparing surgeries (Gibbs-Strauss et al., 2011).

Organic Chemistry Education

In an educational context, benzenamine derivatives have been used in undergraduate organic chemistry labs to demonstrate important concepts such as equilibrium processes, condensation reactions, and imine formation (Silverberg, Coyle, Cannon, Mathers, Richards, & Tierney, 2016).

Antimicrobial Evaluation

Compounds bearing benzenamine have been synthesized and screened for in vitro antibacterial and antifungal activity, showing significant potency against certain strains of bacteria and fungi (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATIYJMFKFSKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397040
Record name STK374980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-methoxy-N-(1-phenylethylidene)-

CAS RN

2743-00-2
Record name STK374980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of acetophenone (64 ml), p-anisidine (65 mg), benzene (100 ml) was refluxed in the presence of molecular sieve (100 g) with continuous removal of water. The crude product was purified by crystallizing it from ethanol to give N-(αmethyl-benzylidene)-p-anisidine (VII) (50 g). VII had a melting point of 81°-82° C.
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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